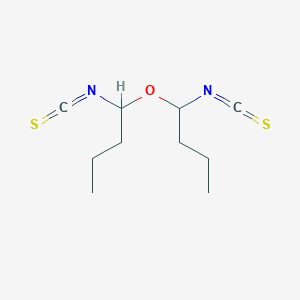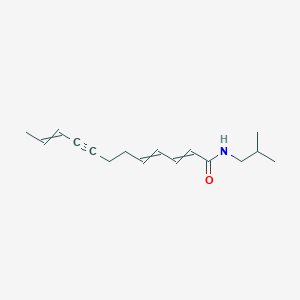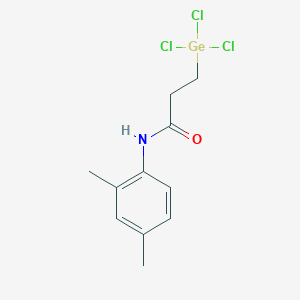
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide is a chemical compound that belongs to the class of organogermanium compounds These compounds are characterized by the presence of germanium atoms bonded to carbon atoms
Preparation Methods
The synthesis of N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide typically involves the reaction of 2,4-dimethylphenylamine with trichlorogermane in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors and optimizing the reaction parameters to achieve efficient production.
Chemical Reactions Analysis
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium compounds.
Substitution: The compound can undergo substitution reactions where the trichlorogermyl group is replaced by other functional groups. Common reagents for these reactions include organolithium or organomagnesium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds, which are studied for their unique chemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)-3-(trichlorogermyl)propanamide can be compared with other similar compounds, such as:
N-(2,4-Dimethylphenyl)-2-chloroacetamide: This compound has a similar structure but with a chloroacetamide group instead of a trichlorogermyl group.
2,4-Dimethylphenylurea: This compound has a urea group and is used in various chemical and biological studies.
The uniqueness of this compound lies in its trichlorogermyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications in advanced materials and drug development.
Properties
CAS No. |
114629-76-4 |
|---|---|
Molecular Formula |
C11H14Cl3GeNO |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-trichlorogermylpropanamide |
InChI |
InChI=1S/C11H14Cl3GeNO/c1-8-3-4-10(9(2)7-8)16-11(17)5-6-15(12,13)14/h3-4,7H,5-6H2,1-2H3,(H,16,17) |
InChI Key |
GZKUCCWTDYHCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC[Ge](Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


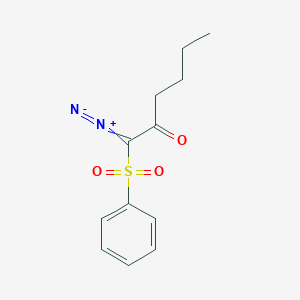
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
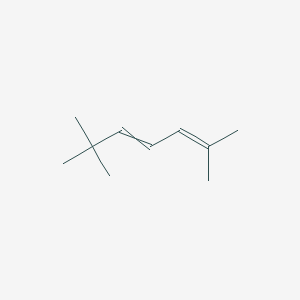
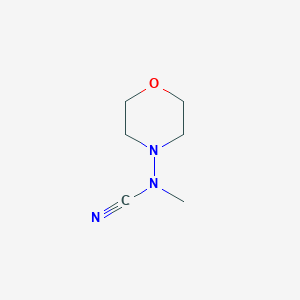
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
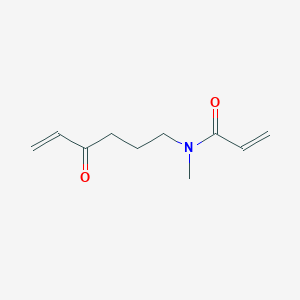
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)

![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)

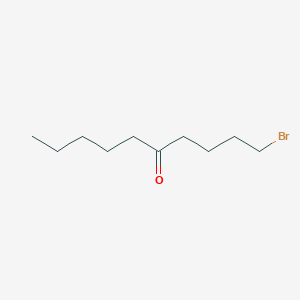
![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
